molecular formula C21H23NO3S B1671807 Imrecoxib CAS No. 395683-14-4

Imrecoxib

货号 B1671807
CAS 编号: 395683-14-4
分子量: 369.5 g/mol
InChI 键: AXMZZGKKZDJGAZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imrecoxib is a novel and moderately selective cyclooxygenase-2 (COX-2) inhibitor . It has been used in trials studying the treatment of Knee Osteoarthritis . It belongs to the class of organic compounds known as stilbenes . These are organic compounds containing a 1,2-diphenylethylene moiety .


Molecular Structure Analysis

Imrecoxib is a small molecule with a chemical formula of C21H23NO3S . Its average weight is 369.48 .


Chemical Reactions Analysis

Imrecoxib is absorbed into plasma with a median time to reach peak concentration (Tmax) around 2 hours . The concentration–time curves of imrecoxib showed higher interindividual variability in elderly subjects compared with non-elderly subjects .


Physical And Chemical Properties Analysis

Imrecoxib is a small molecule with a chemical formula of C21H23NO3S . Its average weight is 369.48 . More detailed physical and chemical properties are not available in the retrieved data.

科学研究应用

选择性COX-2抑制和抗炎效果
Imrecoxib是一种新型环氧合酶-2(COX-2)抑制剂,具有显著的抗炎效果。研究表明,它能够选择性地抑制COX-2而不影响COX-1,使其成为一种有效的抗炎药物。它有效地减少了大鼠模型中的急性炎症,表现为其能够在不同剂量下减轻卡拉胶诱导的水肿和佐剂诱导的慢性炎症。COX-2的选择性抑制在其抗炎机制中起着关键作用,展示了其在治疗需要COX-2抑制而又最小化COX-1相关胃肠道副作用的疾病中的潜力(Chen et al., 2004)

药代动力学和安全性概况
Imrecoxib的药代动力学和安全性已经得到广泛研究,包括其在老年人群中的影响。它被吸收到血浆中,达到峰浓度的中位时间约为2小时。与非老年人相比,老年受试者的血浆中药物及其代谢物浓度更高,表明需要在老年人中仔细考虑剂量。然而,Imrecoxib在老年和非老年人群中均耐受良好,具有有利的胃肠道和心血管安全性概况,表明其适用于更广泛的患者人群,老年人无需调整剂量(Yang et al., 2022)

与其他药物的相互作用
研究还关注Imrecoxib与其他药物的相互作用,例如与氟康唑(一种已知的CYP2C9抑制剂)联合使用。这种相互作用显著影响Imrecoxib的药代动力学参数,特别是显著增加血浆浓度,突显了在与CYP2C9抑制剂同时使用时需要调整剂量的重要性。这些发现对临床实践至关重要,强调了在与影响其代谢的其他药物联合使用时需要仔细管理Imrecoxib剂量(Zuo et al., 2018)

在骨关节炎中的疗效
Imrecoxib的疗效延伸到膝关节骨关节炎的治疗,研究显示患者结果有显著改善。一项多中心开放试验表明,每天两次口服Imrecoxib片剂8周,显著降低了西安大略和麦克马斯特大学关节炎指数评分,突显了其作为骨关节炎有效治疗选择的潜力,且不良反应低(Zheng Xixi et al., 2016)

在术后疼痛中的镇痛效果
Imrecoxib的另一个应用是其在口腔手术后管理术后疼痛中的镇痛效果。一项前瞻性随机试验比较Imrecoxib与塞来昔布在口腔手术后的镇痛效果,发现Imrecoxib显著缓解疼痛,具有非劣效的镇痛效果,且在口腔手术后具有良好的耐受性。这表明Imrecoxib在术后环境中作为镇痛管理的可行替代方案(Jiang et al., 2021)

未来方向

The use of Imrecoxib for the treatment of long-term postoperative pain and functional recovery could be assessed in future trials . Advanced studies of Imrecoxib are still needed for exploring the efficacy and safety of postoperative pain management .

属性

IUPAC Name

4-(4-methylphenyl)-3-(4-methylsulfonylphenyl)-1-propyl-2H-pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-4-13-22-14-19(16-9-11-18(12-10-16)26(3,24)25)20(21(22)23)17-7-5-15(2)6-8-17/h5-12H,4,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMZZGKKZDJGAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(=C(C1=O)C2=CC=C(C=C2)C)C3=CC=C(C=C3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imrecoxib

CAS RN

395683-14-4
Record name Imrecoxib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395683144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imrecoxib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12354
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IMRECOXIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGW6W5758V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imrecoxib
Reactant of Route 2
Imrecoxib
Reactant of Route 3
Reactant of Route 3
Imrecoxib
Reactant of Route 4
Reactant of Route 4
Imrecoxib
Reactant of Route 5
Imrecoxib
Reactant of Route 6
Reactant of Route 6
Imrecoxib

Citations

For This Compound
234
Citations
XH Chen, JY Bai, F Shen, AP Bai, ZR Guo… - Acta Pharmacologica …, 2004 - Citeseer
… This provided further consideration that imrecoxib might be a novel COX-2 inhibitor with … presents the difference between imrecoxib and other COX-2 inhibitors. Imrecoxib was shown to …
Number of citations: 58 citeseerx.ist.psu.edu
Z Feng, F Chu, Z Guo, P Sun - Bioorganic & medicinal chemistry letters, 2009 - Elsevier
… moderately selective COX-2 inhibitor, imrecoxib, as a new anti-inflammatory drug. We describe herein the preparation of the major metabolites M2 and M4 of imrecoxib, as well as the in …
Number of citations: 54 www.sciencedirect.com
H Xu, Y Zhang, Y Sun, P Zhang, F Chu, Z Guo… - Xenobiotica, 2006 - Taylor & Francis
… imrecoxib in urine, bile and faeces were obtained by HPLC and LC/MS n , and cumulative excretion was determined by LC/MS n . Imrecoxib … methyl group of imrecoxib was first oxidized …
Number of citations: 17 www.tandfonline.com
L Yang, Q Shen, C Hu, Y Wang, X Zhu… - Drug Design …, 2022 - Taylor & Francis
… -based clinical application of imrecoxib in elderly patients. Therefore, the … imrecoxib in elderly population for the first time by comparing the pharmacokinetic characteristics of imrecoxib …
Number of citations: 1 www.tandfonline.com
W Guo, Y Liu, J Li - Inflammopharmacology, 2022 - Springer
Objective Imrecoxib is a novel cyclooxygenase-2 inhibitor independently developed in China, which exhibits a good efficacy and tolerance in orthopedic disorders. The current study …
Number of citations: 1 link.springer.com
Y Liu, R Zhang, Z Li, J Zhou, T Yang, C Yang… - Scientific Reports, 2019 - nature.com
… Imrecoxib is a registered treatment for osteoarthritis pain symptoms in China. This study aims to assess the effect of imrecoxib on … imrecoxib. Both warfarin alone and concomitantly with …
Number of citations: 3 www.nature.com
GM Gao, ZXL YM L - Lat Am J Pharm, 2017 - researchgate.net
… 12 week trial :imrecoxib 100 mg twice a day (n = 55), imrecoxib 200 mg twice … imrecoxib group and celecoxib group (P < 0.05). There were no statistical significance between imrecoxib …
Number of citations: 4 www.researchgate.net
H Zong, S Xu, J Wang, Y Chu, K Chen… - Drug Design …, 2022 - Taylor & Francis
… RCT trial has shown that imrecoxib is equally effective as … of imrecoxib and TNF inhibitor (TNFi) combined with imrecoxib … treated with imrecoxib/celecoxib/TNFi combined with imrecoxib/…
Number of citations: 2 www.tandfonline.com
X Wu, Q An, J Dong, K Wang, Y Jin… - Biomedical …, 2022 - Wiley Online Library
… with imrecoxib in rat liver microsomes. The yield of 4‐hydroxytolbutamide was measured using UPLC to investigate the effect of imrecoxib on CYP2C11 enzyme activity. Imrecoxib (10 …
Q Pei, J Xie, J Huang, W Liu, X Yang, Y Wang… - European Journal of …, 2019 - Springer
Objective Renal insufficiency may influence the pharmacokinetics of drugs. We have investigated the pharmacokinetic parameters of imrecoxib and its two main metabolites in …
Number of citations: 9 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。